![molecular formula C16H23Cl2N5O2 B2416059 bencil N-{[3-(piperidin-4-il)-1H-1,2,4-triazol-5-il]metil}carbamato dihidrocloruro CAS No. 2044714-25-0](/img/structure/B2416059.png)
bencil N-{[3-(piperidin-4-il)-1H-1,2,4-triazol-5-il]metil}carbamato dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" is an organic compound often utilized in pharmaceutical research. It exhibits a unique combination of a piperidine ring with a triazole, connected to a carbamate ester group. This compound is primarily investigated for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
"Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" is pivotal in multiple research domains:
Chemistry
Utilized as a precursor in the synthesis of complex molecules due to its diverse functional groups.
Biology
Studies explore its potential as an enzyme inhibitor, modulating various biological pathways.
Medicine
Research suggests potential applications in the development of anti-inflammatory and neuroprotective agents. Its structure allows interactions with several biological targets, making it a candidate for drug development.
Industry
Employments in the design of agrochemicals, contributing to the development of new pesticides and herbicides.
Mecanismo De Acción
Target of Action
Piperidine derivatives, a key structural component of this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been associated with various biological activities . For instance, some piperidine derivatives have shown significant inhibitory bioactivity in HepG2 cells .
Biochemical Pathways
Piperidine derivatives have been associated with various biological and pharmacological activities .
Pharmacokinetics
The compound’s structure suggests it may have drug-like properties .
Result of Action
Some piperidine derivatives have shown significant cytotoxic activity against certain cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" typically begins with the preparation of the triazole moiety, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The subsequent incorporation of the piperidine ring can be accomplished through alkylation reactions using halogenated piperidines.
Commonly used solvents for these reactions include dichloromethane, toluene, or dimethylformamide, often under reflux conditions. Following the synthesis, the benzyl carbamate group is introduced through a carbamoylation reaction with benzyl chloroformate.
Industrial Production Methods
The industrial production generally scales up the laboratory procedures, optimizing for yield and purity. Techniques such as continuous flow synthesis or automated reaction setups may be utilized to ensure consistency and efficiency. Rigorous purification protocols, including crystallization and chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
"Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" undergoes several key reactions, such as:
Oxidation: : Converts the piperidine ring into its corresponding lactam derivative. Reduction : Reduces the triazole moiety to form a dihydro-triazole. Substitution : The benzyl group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of acetic acid or under basic conditions. Reduction : Sodium borohydride or lithium aluminum hydride, usually in ethanol or THF. Substitution : Alkyl halides or sulfonates in the presence of strong bases like sodium hydride or potassium carbonate.
Major Products Formed
From oxidation, the primary product is the benzyl lactam derivative. Reduction yields the dihydro-triazole version, and substitution leads to various N-alkylated or N-sulfonated derivatives.
Comparación Con Compuestos Similares
"Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride" stands out due to the unique combination of the triazole and piperidine rings. Similar compounds include:
Benzyl N-{[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Benzyl N-{[3-(piperazin-1-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Benzyl N-{[3-(pyrrolidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
These analogs exhibit slight variations in their biological activity and target interactions, but none combine the same structural elements as effectively as "benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride".
Propiedades
IUPAC Name |
benzyl N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2.2ClH/c22-16(23-11-12-4-2-1-3-5-12)18-10-14-19-15(21-20-14)13-6-8-17-9-7-13;;/h1-5,13,17H,6-11H2,(H,18,22)(H,19,20,21);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYABDUTVVRDIAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNC(=N2)CNC(=O)OCC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)

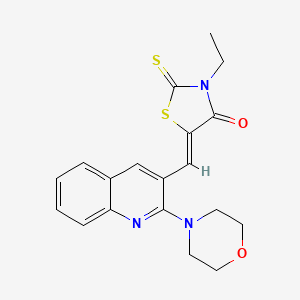
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)
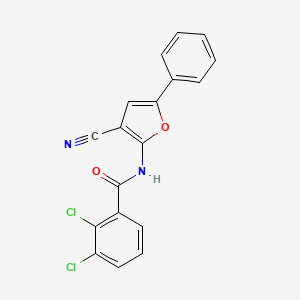
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)
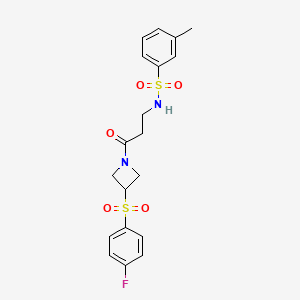
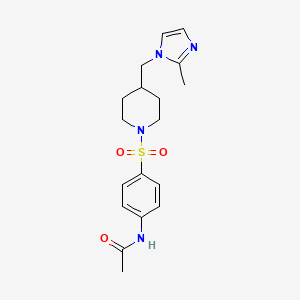
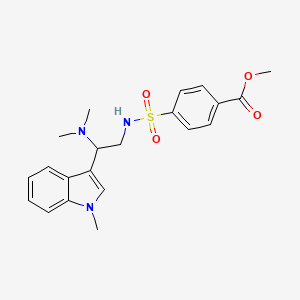
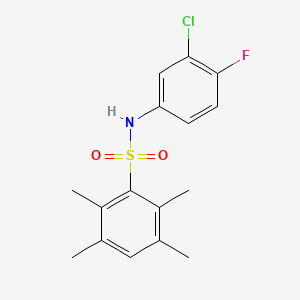

![5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2415996.png)
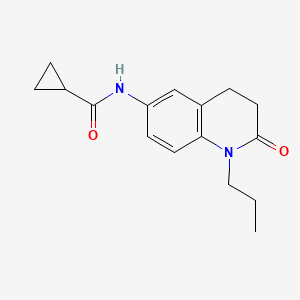
![(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile](/img/structure/B2415998.png)
